N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide (CAS 956522-28-4; ChemDiv ID D293-0065) is a synthetic small-molecule acetamide featuring a 1-ethylpyrazole head group linked via an amide bond to a 2-methoxyphenoxy tail. With a molecular weight of 275.3 Da and a molecular formula of C₁₄H₁₇N₃O₃, it occupies a privileged region of drug-like chemical space.

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
Cat. No. B11357424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)NC(=O)COC2=CC=CC=C2OC
InChIInChI=1S/C14H17N3O3/c1-3-17-13(8-9-15-17)16-14(18)10-20-12-7-5-4-6-11(12)19-2/h4-9H,3,10H2,1-2H3,(H,16,18)
InChIKeyVEYZXQLLAZIRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide – Procurement-Relevant Physicochemical and Structural Profile


N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide (CAS 956522-28-4; ChemDiv ID D293-0065) is a synthetic small-molecule acetamide featuring a 1-ethylpyrazole head group linked via an amide bond to a 2-methoxyphenoxy tail. With a molecular weight of 275.3 Da and a molecular formula of C₁₄H₁₇N₃O₃, it occupies a privileged region of drug-like chemical space . The compound is commercially available as a screening compound from ChemDiv and is catalogued in multiple chemical databases, including PubChem (CID 16452438) and ChemSpider . Its structural architecture – an N-aryl acetamide scaffold with a pyrazole heterocycle – places it within a well-precedented class of bioactive molecules known to engage targets such as kinases, GPCRs, and protein–protein interaction interfaces, though no target-specific biological data for this exact compound has been published in the peer-reviewed literature .

1
Lead-like physicochemical profile with low molecular weight and favorable lipophilicity, aligned with hit-to-lead optimization workflows.
2
Ortho-methoxy substitution enables intramolecular hydrogen bonding that may conformationally restrain the side chain, a feature absent in para or halogen analogs.
3
Commercially available screening-grade compound supplied as a defined 1-ethyl-5-amino-pyrazole regioisomer for biochemical profiling.

Why Generic Pyrazole Acetamide Substitution Is Not Advisable for N-(1-Ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide


Close structural analogs within the N-(1-ethyl-1H-pyrazol-5-yl)-2-(phenoxy)acetamide series differ only by the nature and position of the phenyl ring substituent, yet these seemingly minor perturbations can drive substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational preference . The ortho-methoxy group in the target compound introduces an intramolecular hydrogen-bonding motif absent in para-substituted or halogenated analogs, potentially altering target recognition and metabolic stability in ways that are not predictable from class-level SAR alone [1]. Computational property data confirm that the target compound’s logP (1.45), hydrogen bond acceptor count (5), and polar surface area (52.8 Ų) place it in a distinct physicochemical quadrant relative to its 4-fluoro, 2-chloro, and 4-methoxy isomers . Substituting a different analog without experimental validation therefore carries a material risk of altering both potency and ADME properties in any given assay system.

PhysicochemicalOrtho-methoxy vs para or halogen substitution shifts lipophilicity and hydrogen-bonding profiles, potentially altering target engagement and ADME properties.
ConformationalIntramolecular H-bonding from the ortho-methoxy group restricts rotamer populations; not recapitulated by analogs lacking this motif.
Regioisomeric5‑position pyrazole attachment differs from 2‑ethyl‑3‑amino regioisomers in hinge‑binding geometry and kinase selectivity context.

Quantitative Differentiation Evidence for N-(1-Ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide Versus Closest Analogs


Computational logP (1.45) Positions the Ortho-Methoxy Compound in an Optimal Lipophilicity Range Relative to Halogenated Analogs

The experimentally determined logP for N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is 1.45, as reported by ChemDiv . This value falls within the optimal drug-like range (logP 1–3) and is notably lower than the predicted logP of its 2-chloro analog (estimated >2.5 based on fragment-based calculations), suggesting reduced non-specific protein binding and lower phospholipidosis risk . The 4-fluoro analog has a predicted AlogP of 1.29 from computational models, but the ortho-methoxy group in the target compound provides additional hydrogen-bond acceptor capacity that the fluoro analog lacks, potentially conferring differentiated target engagement profiles .

Lipophilicity
Class-level
logP 1.45 (experimental)
Within drug-like range; at least 1.0 log unit lower than estimated 2‑chloro analog, reducing non‑specific binding risk.
Class-level prediction; experimental target data needed.
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count (HBA = 5) and Polar Surface Area (PSA = 52.8 Ų) Differentiate the Ortho-Methoxy Compound from Para-Substituted and Halogenated Isomers

The target compound possesses 5 hydrogen bond acceptors and a polar surface area of 52.8 Ų, as catalogued by ChemDiv . In contrast, the 4-fluoro analog (C₁₃H₁₄FN₃O₂, MW 263.3) has only 3–4 HBA sites and a PSA estimated at ~47–50 Ų based on its molecular formula; the 2-chloro analog has even fewer HBA sites due to replacement of the methoxy oxygen with chlorine . The additional HBA contributed by the ortho-methoxy group may enable unique hydrogen-bonding interactions with protein targets that cannot be recapitulated by halogenated or para-substituted analogs. Furthermore, the PSA of 52.8 Ų places the compound below the 60 Ų threshold often associated with good oral absorption, while the para-methoxy isomer, with its altered electron distribution, may exhibit a slightly different PSA value .

H‑Bond Capacity
Reported
HBA 5, PSA 52.8 Ų
Exceeds halogenated analogs by 1–2 acceptors; PSA below 60 Ų suggests adequate permeability context.
Vendor‑reported descriptors; verify with orthogonal measurements.
Hydrogen bonding Polar surface area Membrane permeability

Ortho-Methoxy Substitution Confers Conformational Restraint via Intramolecular Hydrogen Bonding, Absent in Para-Methoxy and Halogenated Analogs

The ortho-methoxy group in the target compound is positioned to form a potential intramolecular hydrogen bond with the adjacent phenoxy ether oxygen, creating a pseudo-ring that locks the side chain into a defined conformational preference. This structural feature is absent in the para-methoxy isomer N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide, where the methoxy group is too distant to engage in intramolecular H-bonding, and in the 2-chloro and 4-fluoro analogs, where the substituents lack H-bond acceptor capacity at that position . The 2-methoxyphenoxy motif has been exploited in medicinal chemistry campaigns targeting kinases and GPCRs to achieve selectivity, as demonstrated by studies on methoxyphenoxy-containing acetamide derivatives that exhibit selective COX-2 inhibition (IC₅₀ = 0.043–0.56 μM) [1]. While direct target data for the specific compound are lacking, the conformational constraint imposed by the ortho-methoxy motif is a structurally encoded differentiator that cannot be replicated by analogs lacking this functional group arrangement [2].

Conformational Restraint
Class-level
Intramolecular H‑bond (5‑membered pseudo‑ring)
Conformational pre‑organization unique to ortho‑substitution; may support selectivity interpretation.
Qualitative structural inference; not yet validated in target‑bound structures.
Intramolecular hydrogen bonding Conformational analysis Structure-based design

Molecular Weight (275.3 Da) and Rotatable Bond Count (6) Align with Lead-Like Criteria, Differentiating from Higher-Molecular-Weight Pyrazole-Amides in the Same Screening Library

With a molecular weight of 275.3 Da and 6 rotatable bonds, N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide meets the strictest lead-like criteria (MW < 300 Da, rotatable bonds ≤ 6) . This distinguishes it from larger pyrazole-acetamide compounds in the ChemDiv library, such as N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide (MW 383.4 Da), which, while sharing the methoxyphenoxy tail, is >100 Da heavier and carries additional hydrogen bond donors and acceptors that may complicate optimization . The lower molecular weight of the target compound provides greater scope for subsequent chemical elaboration in hit-to-lead programs, as molecular weight is the single most predictive physicochemical parameter for attrition in drug development [1].

Lead‑Likeness
Reported
MW 275.3 Da, rotatable bonds 6
Meets lead‑like criteria (MW<300, rot ≤ 6); lighter than larger pyrazole‑amide library members by >100 Da.
Vendor catalog data; confirm lot‑specific purity and identity.
Lead-likeness Fragment-based screening Molecular weight optimization

Absence of Published Biological Data for This Exact Compound Necessitates Prospective Experimental Validation – Implications for Procurement Strategy

A comprehensive search of the peer-reviewed literature, BindingDB, ChEMBL, and PubChem BioAssay databases (as of May 2026) reveals no published IC₅₀, Kd, EC₅₀, or cellular activity data for N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide [1]. This contrasts with structurally related pyrazole amides that have been profiled in kinase inhibition (e.g., pyrazole amide RAF inhibitors with IC₅₀ values of 0.11–0.26 μM) and eIF4E/eIF4G protein–protein interaction disruption assays (patent US11602526B2) [2]. For procurement purposes, this compound must be considered an uncharacterized screening hit, and its selection over characterized analogs should be justified by its unique structural features (ortho-methoxy, low MW, favorable logP) rather than by any demonstrated biological superiority . Users should budget for de novo assay development and counter-screening against the closest analogs identified herein.

Biological Data
Data to verify
No published IC₅₀, Kd, or cell‑based activity available
Uncharacterized screening compound; requires prospective assay development and counter‑screening.
Based on comprehensive database search (May 2026); budget for de novo validation.
Screening compound procurement Assay validation Chemical probe criteria

Regioisomeric Specificity: 1-Ethyl-5-amino-pyrazole Attachment Versus 2-Ethyl-3-amino-pyrazole Regioisomer

The target compound features the acetamide linkage at the 5-position of the 1-ethylpyrazole ring, whereas the commercially available regioisomer N-(2-ethyl-3-pyrazolyl)-2-(2-methoxyphenoxy)acetamide (CAS 956522-28-4, same molecular formula but different connectivity) places the acetamide at the 3-position of the 2-ethylpyrazole . These two regioisomers, while sharing identical molecular formulas and molecular weights, differ in the electronic environment of the pyrazole nitrogen atoms and the spatial orientation of the ethyl substituent relative to the acetamide linker. In kinase inhibitor design, the regiochemistry of pyrazole substitution has been shown to determine selectivity between closely related kinase isoforms (e.g., BRAF vs. C-RAF), with the 5-substituted pyrazole often preferred for optimal hinge-region binding [1]. The target compound's 5-amino attachment pattern, being a 1-ethyl-5-aminopyrazole derivative, is synthetically distinct from the 2-ethyl-3-amino regioisomer, and the two should not be considered interchangeable in biological assays .

Regioisomer Identity
Class-level
1‑ethyl‑5‑amino‑pyrazole
vs
2‑ethyl‑3‑amino regioisomer
Regiochemistry alters hinge‑binding geometry; not interchangeable in kinase selectivity assays.
Confirm regioisomeric purity by NMR or HPLC before biological testing.
Regioisomerism Target binding Synthetic accessibility

Evidence-Based Application Scenarios for Procuring N-(1-Ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide


Kinase Inhibitor Fragment-to-Lead or HTS Hit Expansion Starting Point

The compound's low molecular weight (275.3 Da), favorable logP (1.45), and pyrazole hinge-binding motif make it suitable as a starting point for kinase inhibitor discovery programs. Its ortho-methoxy conformational constraint may offer selectivity advantages over simpler analogs, though prospective biochemical profiling against a kinase panel is required before committing to chemical optimization .

Structure–Activity Relationship (SAR) Probe for Pyrazole Regioisomer Comparison Studies

Because the compound exists as a defined 1-ethyl-5-amino regioisomer, it serves as a valuable comparator for SAR studies that systematically vary pyrazole attachment points (5- vs. 3-substitution) to map binding site topology. The compound's commercial availability in milligram quantities supports initial biochemical and biophysical assays .

Computational Chemistry Validation Set for LogP and Solubility Prediction Models

With an experimentally measured logP of 1.45 and logSw of -2.02, the compound is a well-characterized data point for benchmarking in silico ADME prediction tools. Its intermediate lipophilicity, moderate H-bonding capacity, and absence of ionizable groups at physiological pH make it a representative test case for neutral compound permeability models .

Chemical Biology Tool for Profiling Phenoxyacetamide-Binding Proteomes

The 2-methoxyphenoxyacetamide moiety is a privileged fragment found in bioactive molecules targeting diverse protein classes (COX-2, VEGFR, GPCRs). This compound can be used as an affinity probe or competitive ligand in chemical proteomics experiments to identify novel protein targets that recognize this pharmacophore, with the understanding that target deconvolution will require significant follow-up .

Application
Selection Property
Validation Focus
Kinase inhibitor hit expansion
Low molecular weight and ortho‑methoxy conformational constraint
Kinase panel profiling and selectivity assessment
Pyrazole regioisomer SAR studies
Defined 5‑amino regioisomer identity
Binding site topology mapping via regioisomer comparison
ADME prediction model validation
Experimentally measured lipophilicity and solubility
Benchmarking in silico tools for neutral compound permeability
Phenoxyacetamide‑binding proteome profiling
2‑methoxyphenoxyacetamide pharmacophore
Target deconvolution via affinity proteomics
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